molecular formula C18H13BrN4S B2928648 (2E)-N-(4-bromoanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 1322209-44-8

(2E)-N-(4-bromoanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide

Cat. No.: B2928648
CAS No.: 1322209-44-8
M. Wt: 397.29
InChI Key: PCVOMXDXCMHGLS-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-(4-bromoanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide is a high-purity chemical reagent designed for research and development purposes. The compound features a conjugated molecular structure centered on a 1,3-thiazole ring, which is substituted with a carboximidoyl cyanide group and linked to a 4-bromoanilino moiety. This specific structure is of significant interest in medicinal chemistry and drug discovery for the design of novel small-molecule inhibitors . The 4-methylphenyl group at the 4-position of the thiazole ring contributes to the compound's lipophilicity, while the bromine substituent offers a potential site for further chemical modifications. Researchers can utilize this compound as a key synthetic intermediate or a core scaffold in the development of targeted therapies. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2E)-N-(4-bromoanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4S/c1-12-2-4-13(5-3-12)17-11-24-18(21-17)16(10-20)23-22-15-8-6-14(19)7-9-15/h2-9,11,22H,1H3/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVOMXDXCMHGLS-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-bromoanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the brominated aniline and the cyanide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-bromoanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The bromine atom in the aniline group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different thiazole derivatives, while substitution reactions can produce a variety of substituted aniline compounds.

Scientific Research Applications

(2E)-N-(4-bromoanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-N-(4-bromoanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related thiazole derivatives:

Compound Name Thiazole Substituent Anilino Substituent Molecular Weight (g/mol) Key Functional Differences
Target Compound 4-(4-Methylphenyl) 4-Bromo ~396.3* Bromine (electron-withdrawing), methyl (electron-donating)
N-[4-(Dimethylamino)phenyl]-4-(3-Nitrophenyl)-1,3-Thiazole-2-Carboximidoyl Cyanide 4-(3-Nitrophenyl) 4-Dimethylamino 377.09 Nitro (strongly electron-withdrawing), dimethylamino (electron-donating)
(2E)-4-(1,3-Benzodioxol-5-yl)-N-(4-Methoxyanilino)-1,3-Thiazole-2-Carboximidoyl Cyanide 4-(1,3-Benzodioxol-5-yl) 4-Methoxy ~407.4* Benzodioxol (fused ring, polar), methoxy (electron-donating)
5-((2-Aminoethylamino)methyl)-7-(4-Bromoanilino)-3-cyanopyrazolo[1,5-a]pyrimidine (ABCPP) Pyrazolo[1,5-a]pyrimidine core 4-Bromo ~428.3* Pyrazolopyrimidine core (increased planarity)

*Calculated based on structural formula.

Key Observations:

The 3-nitrophenyl substituent in ’s derivative creates a stronger electron-deficient thiazole ring, which may improve binding to electron-rich biological targets (e.g., kinases) .

Steric and Solubility Profiles :

  • The 4-methylphenyl group in the target compound provides steric bulk without significantly altering polarity, whereas the 1,3-benzodioxol-5-yl group in ’s compound increases hydrophilicity due to its oxygen-rich fused ring .

Biological Relevance: ABCPP () shares the 4-bromoanilino group with the target compound but incorporates a pyrazolopyrimidine core. Such structural variations can drastically alter DNA intercalation or topoisomerase inhibition profiles .

Biological Activity

Structure

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the bromine atom and the aniline moiety contributes to its reactivity and potential pharmacological effects.

Molecular Formula

  • Molecular Formula : C16H15BrN4S
  • Molecular Weight : 373.29 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer properties of compounds containing thiazole rings. For instance, derivatives similar to our compound have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

The proposed mechanism involves:

  • Inhibition of Tubulin Polymerization : Compounds with thiazole structures disrupt the normal function of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
  • Targeting Specific Cancer Types : Research indicates effectiveness against melanoma and prostate cancer cells, with some derivatives exhibiting IC50 values in the low nanomolar range .

Case Studies

  • Melanoma Treatment
    • A study explored a series of thiazole derivatives, noting significant antiproliferative activity against melanoma cell lines. The most potent compounds were those that effectively inhibited tubulin polymerization.
    • Data Table : Antiproliferative Activity of Thiazole Derivatives
    Compound IDIC50 (μM)Cancer Type
    4a0.038Melanoma
    4b0.030Prostate Cancer
  • Prostate Cancer Research
    • Another investigation focused on the structure-activity relationship (SAR) of thiazole derivatives, emphasizing modifications that enhance biological activity against prostate cancer.
    • Findings : Certain substitutions increased potency significantly compared to the parent compound.

Other Biological Activities

In addition to anticancer properties, thiazole derivatives have been studied for:

  • Antimicrobial Activity : Some compounds demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Research suggests potential applications in treating inflammatory diseases due to their ability to modulate immune responses.

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